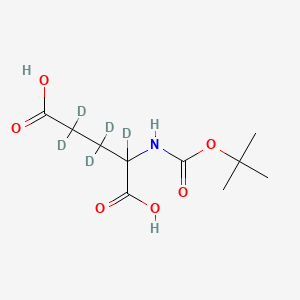
N-Boc-L-glutamic Acid-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-L-glutamic Acid-D5 is a deuterated derivative of N-Boc-L-glutamic acid, where five hydrogen atoms are replaced by deuterium. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of deuterium atoms can provide unique properties, such as increased stability and altered reaction kinetics, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-glutamic Acid-D5 typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through specific deuteration reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to achieve selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
N-Boc-L-glutamic Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
N-Boc-L-glutamic Acid-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Boc-L-glutamic Acid-D5 involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The deuterium atoms can influence reaction kinetics and stability, making the compound useful in various biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
N-Boc-L-glutamic acid: The non-deuterated version of N-Boc-L-glutamic Acid-D5.
N-Boc-L-glutamic acid 5-benzyl ester: Another derivative with a benzyl ester group.
N-Boc-L-glutamic acid 1-tert-butyl ester: A similar compound with a tert-butyl ester group .
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and altered reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and in applications where stability is crucial.
特性
分子式 |
C10H17NO6 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/i4D2,5D2,6D |
InChIキー |
AQTUACKQXJNHFQ-KKIITIRNSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


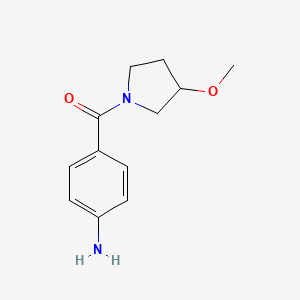

![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
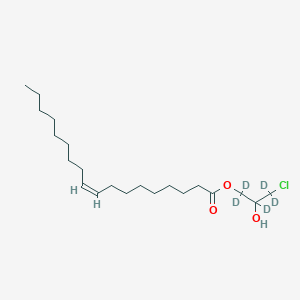

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
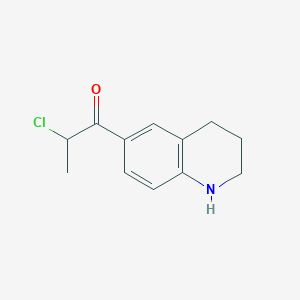
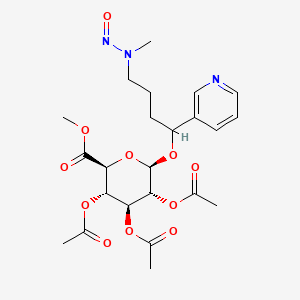
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
